molecular formula C12H15N7O B2762611 2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine CAS No. 1207051-59-9

2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2762611
CAS No.: 1207051-59-9
M. Wt: 273.3
InChI Key: TWFHGMRWKYIGKX-UHFFFAOYSA-N
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Description

2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C12H15N7O and its molecular weight is 273.3. The purity is usually 95%.
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Biological Activity

2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine is a compound that integrates a triazole moiety with a piperazine and pyrimidine structure. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring enhances the compound's stability and allows for interaction with enzymes and receptors involved in disease pathways. This interaction can lead to modulation of enzyme activity and receptor signaling, contributing to its potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to possess activity against various bacterial strains and fungi. The compound's structure suggests it may similarly inhibit microbial growth through interference with microbial metabolic pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of related compounds. For example, derivatives with similar structures have demonstrated cytotoxicity against human cancer cell lines, including breast cancer cells. The mechanism often involves the inhibition of critical proteins such as PARP1 (Poly(ADP-ribose) polymerase), which plays a role in DNA repair mechanisms.

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismIC50/IC90 ValuesReference
AntimicrobialVarious bacterial strainsVaries (μM)
AnticancerHuman breast cancer cells18 μM (5e)
AntitubercularMycobacterium tuberculosis3.73 - 40.32 μM

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a series of triazole derivatives, including those structurally related to this compound. The findings revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains could enhance efficacy.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of piperazine derivatives. Compounds similar to this compound were tested on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways and inhibiting PARP activity.

Properties

IUPAC Name

(1-methyltriazol-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O/c1-17-9-10(15-16-17)11(20)18-5-7-19(8-6-18)12-13-3-2-4-14-12/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFHGMRWKYIGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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